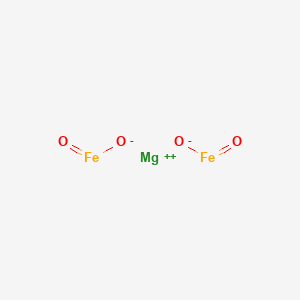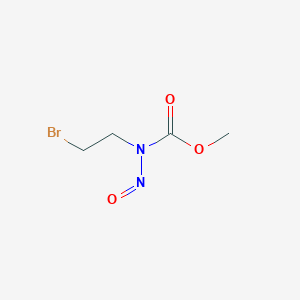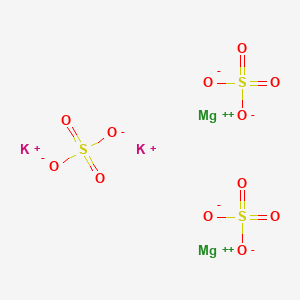
Potassium magnesium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium magnesium sulfate, also known as langbeinite, is a naturally occurring mineral that is widely used in the fields of agriculture, medicine, and industry. This compound is composed of potassium, magnesium, and sulfate ions, and has a chemical formula of K2Mg2(SO4)3.
Mécanisme D'action
The exact mechanism of action of potassium magnesium sulfate is not fully understood, but it is believed to work by regulating various cellular processes in the body. It has been shown to modulate the activity of enzymes and signaling pathways, which can have a wide range of effects on cellular function.
Effets Biochimiques Et Physiologiques
Potassium magnesium sulfate has been shown to have a number of biochemical and physiological effects in the body. It has been found to regulate the activity of various enzymes, including those involved in energy metabolism, protein synthesis, and DNA repair.
Additionally, potassium magnesium sulfate has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been found to modulate the immune system, which could make it a useful treatment for autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using potassium magnesium sulfate in lab experiments is its ability to regulate cellular processes in a specific and controlled manner. This compound can be used to modulate the activity of specific enzymes and signaling pathways, which can help researchers to better understand the underlying mechanisms of various biological processes.
However, one limitation of using potassium magnesium sulfate in lab experiments is its potential toxicity at high concentrations. Care must be taken to ensure that the compound is used at appropriate concentrations to avoid any adverse effects on cells or organisms.
Orientations Futures
There are many potential future directions for research on potassium magnesium sulfate. One area of interest is its potential therapeutic applications in the treatment of various diseases, including cancer and cardiovascular disease.
Additionally, further research is needed to better understand the mechanisms of action of this compound, as well as its potential interactions with other compounds and medications.
Overall, potassium magnesium sulfate is a versatile and promising compound that has many potential applications in various fields. Further research is needed to fully understand its potential and to develop new uses for this important compound.
Méthodes De Synthèse
Potassium magnesium sulfate can be synthesized through a number of methods, including the reaction of potassium sulfate and magnesium sulfate in an aqueous solution. This reaction results in the formation of Potassium magnesium sulfate crystals, which can then be purified and used for various applications.
Applications De Recherche Scientifique
Potassium magnesium sulfate has been extensively studied for its potential applications in various fields. In the agricultural industry, it is commonly used as a fertilizer due to its high potassium and magnesium content, which are essential nutrients for plant growth.
In the medical field, potassium magnesium sulfate has been investigated for its potential therapeutic effects. Studies have shown that this compound may have anti-inflammatory and antioxidant properties, which could make it a useful treatment for a variety of conditions, including arthritis, cardiovascular disease, and cancer.
Propriétés
Numéro CAS |
13826-56-7 |
|---|---|
Nom du produit |
Potassium magnesium sulfate |
Formule moléculaire |
K2Mg2O12S3 |
Poids moléculaire |
415 g/mol |
Nom IUPAC |
dimagnesium;dipotassium;trisulfate |
InChI |
InChI=1S/2K.2Mg.3H2O4S/c;;;;3*1-5(2,3)4/h;;;;3*(H2,1,2,3,4)/q2*+1;2*+2;;;/p-6 |
Clé InChI |
WZISDKTXHMETKG-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |
Autres numéros CAS |
17855-14-0 13826-56-7 |
Synonymes |
magnesium potassium sulfate MgK2(SO4)2 potassium magnesium sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



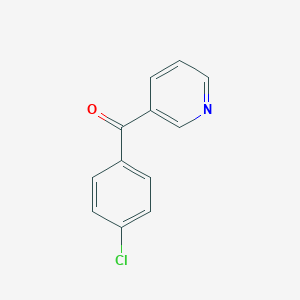
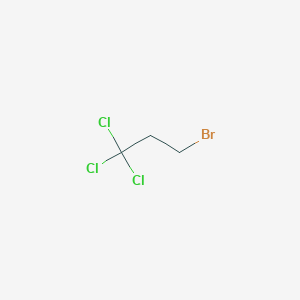
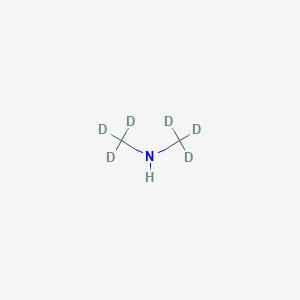
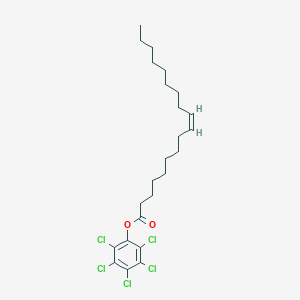
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
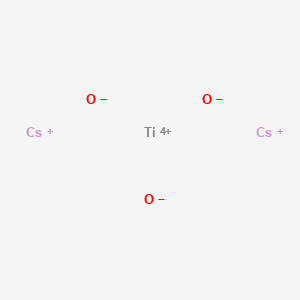
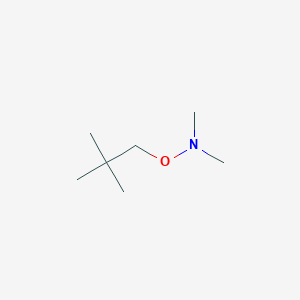
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
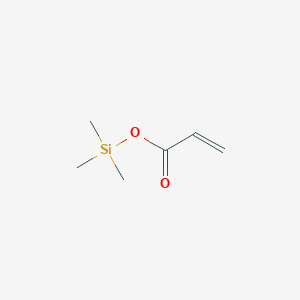
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
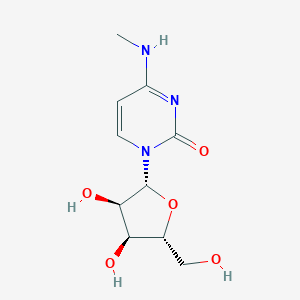
![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
